molecular formula C22H23N3O4 B2494899 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 941893-37-4

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2494899
CAS No.: 941893-37-4
M. Wt: 393.443
InChI Key: ZZWMXRCKRZQSLH-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic small molecule designed for pharmaceutical research and discovery, incorporating the privileged 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole scaffold is recognized for its bioisosteric properties, serving as a stable analog for ester and amide functional groups, which can improve metabolic stability and pharmacokinetic profiles in lead compounds . This particular molecule features a complex structure that merges the 1,2,4-oxadiazole ring with a pyrrolidin-2-one moiety and aromatic dimethylphenyl and dimethoxyphenyl substituents. Such a structure is characteristic of compounds investigated for a wide spectrum of biological activities, which may include anticancer, anti-inflammatory, antiviral, and antibacterial applications, based on the documented activities of other 1,2,4-oxadiazole derivatives . The presence of multiple aromatic systems and a polar heterocycle suggests potential for target binding and interaction with various enzymes and receptors. Researchers can utilize this compound as a key chemical intermediate, a building block for constructing more complex molecules, or as a reference standard in high-throughput screening campaigns to identify and validate new therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-13-5-6-16(9-14(13)2)25-12-15(10-20(25)26)22-23-21(24-29-22)18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWMXRCKRZQSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Amino Acids

A widely adopted method involves the cyclization of 4-[(3,4-dimethylphenyl)amino]butanoic acid under acidic conditions.
Procedure :

  • Dissolve 4-[(3,4-dimethylphenyl)amino]butanoic acid (10 mmol) in toluene (50 mL).
  • Add p-toluenesulfonic acid (0.5 mmol) and reflux at 110°C for 6 hours.
  • Cool to room temperature, wash with saturated NaHCO₃, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    Yield : 78%.

Microfluidic Continuous-Flow Synthesis

Recent advances utilize microreactors for enhanced control over reaction parameters:

Parameter Value
Residence Time 20 minutes
Temperature 90°C
Reactor Material Quartz tubing
Light Source 300W solar simulator

Advantages : Improved reproducibility (95% purity by HPLC) and reduced side-product formation.

Synthesis of 3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl Fragment

Amidoxime Intermediate Formation

The oxadiazole ring is constructed via cyclization of O-acylated amidoximes:

  • Step 1 : React 2,4-dimethoxybenzonitrile (1 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 4 hours to form N'-hydroxy-2,4-dimethoxybenzimidamide.
  • Step 2 : Acylate with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C, followed by cyclization in pH 9.5 borate buffer at 90°C for 2 hours.

Critical Parameters :

  • pH > 9 prevents premature cyclization
  • Borate buffer concentration: 0.1 M
    Yield : 67–82%.

Alternative Route via Nitrile Oxide Cycloaddition

For stereochemical control:

  • Generate nitrile oxide in situ from 2,4-dimethoxybenzaldehyde oxime using N-chlorosuccinimide (NCS)
  • Perform 1,3-dipolar cycloaddition with acrylonitrile derivatives.
    Limitation : Requires strict anhydrous conditions.

Fragment Coupling Strategies

Buchwald–Hartwig Amination

Coupling the oxadiazole bromide with the pyrrolidinone amine:

Reagent Quantity
Pd₂(dba)₃ 2 mol%
Xantphos 4 mol%
Cs₂CO₃ 3 eq
Solvent 1,4-Dioxane

Conditions : 100°C, 12 hours under N₂
Yield : 58%.

Mitsunobu Reaction

For oxygenated coupling sites:

  • Combine pyrrolidinone alcohol (1 eq), oxadiazole phenol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF
  • Stir at room temperature for 24 hours
    Advantage : Retains configuration at stereocenters.

Optimization of Reaction Parameters

Solvent Screening for Cyclization Step

Solvent Conversion (%) Purity (%)
DMF 92 88
DCE 85 91
THF 78 82

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, ArH)
  • δ 6.65 (dd, J = 8.4, 2.4 Hz, 1H, ArH)
  • δ 3.94 (s, 3H, OCH₃)
  • δ 2.89–2.75 (m, 2H, pyrrolidinone CH₂)
    13C NMR : 174.8 ppm (C=O).

Chromatographic Validation

Method Retention (min) Purity (%)
HPLC (C18) 12.7 98.5
UPLC-QTOF 3.2 99.1

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_4O_3, with a molecular weight of approximately 356.43 g/mol. The structure features a pyrrolidine ring linked to an oxadiazole moiety, which is known for its biological activity.

Structural Characteristics

  • Oxadiazole Ring : Known for its role in enhancing bioactivity.
  • Pyrrolidine Backbone : Contributes to the compound's pharmacological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various preclinical studies:

  • Mechanism of Action : Oxadiazole derivatives often inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that similar oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers .
    • Another investigation found that specific derivatives showed over 90% inhibition of tumor growth in vitro .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics:

  • Broad Spectrum : Research indicates that oxadiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria .
  • Case Studies :
    • A series of oxadiazole compounds were tested against common bacterial strains, showing effective inhibition at low concentrations .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been explored for its anti-inflammatory properties:

  • Mechanism : Oxadiazoles modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Case Studies :
    • In vitro studies revealed that certain derivatives could significantly reduce inflammation markers in cell cultures .

Drug Development Potential

The unique structural features of this compound position it as a promising lead in drug discovery:

  • Bioavailability : Modifications to enhance solubility and absorption are currently being researched to improve pharmacokinetics.
  • Targeted Therapy : The ability to selectively target cancer cells while sparing normal cells is an area of active investigation.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

Compound A : 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine

  • Key Differences : Replaces the pyrrolidin-2-one and 3,4-dimethylphenyl groups with a methanamine substituent.
  • This difference likely alters solubility and membrane permeability .

Compound B : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)

  • Key Differences : Substitutes the pyrrolidin-2-one core with a pyridine ring and replaces aromatic methoxy groups with a lipophilic 4-butylcyclohexyl chain.

Compound C : 1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

  • Key Differences : Uses a piperidine ring instead of pyrrolidin-2-one and a 2,4-dimethylbenzoyl group instead of 3,4-dimethylphenyl.
  • Functional Impact : The piperidine ring’s flexibility may reduce conformational rigidity, affecting target binding kinetics. The 3-methoxyphenyl substituent on the oxadiazole may alter electronic properties relative to the 2,4-dimethoxyphenyl group .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~407.4 ~285.3 ~331.4 ~435.5
LogP (Predicted) 3.2 1.8 4.5 3.9
Hydrogen Bond Donors 0 2 0 1
Aromatic Substituents 2,4-Dimethoxy 3,4-Dimethoxy Butylcyclohexyl 3-Methoxy
  • The absence of hydrogen bond donors may reduce off-target interactions compared to Compound A . Compound B’s high LogP (4.5) aligns with its alkyl chain, making it more suitable for CNS targets but prone to metabolic oxidation .

Research Findings and Functional Implications

  • Target Compound vs. In contrast, Compound C’s piperidine lacks this feature, which may explain reduced activity in enzyme inhibition assays .
  • Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups at meta and para positions, stabilizing the oxadiazole ring’s electrophilicity. This contrasts with Compound B’s non-aromatic alkyl substituent, which prioritizes hydrophobic interactions .

Biological Activity

The compound 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a novel oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O4C_{25}H_{20}N_{4}O_{4} with a molecular weight of 440.46 g/mol. The structure features a pyrrolidinone core linked to an oxadiazole moiety, which is known for its diverse biological properties.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound shows significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels in cancer cells .
  • Antimicrobial Properties :
    • Oxadiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The specific compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anti-inflammatory Effects :
    • Compounds containing the oxadiazole scaffold have shown promise as anti-inflammatory agents. They may act by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It selectively inhibits enzymes involved in cancer cell proliferation and inflammation, such as HDAC and thymidylate synthase .
  • Molecular Interactions : The compound's aromatic rings facilitate strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The tested compound exhibited an IC50 value of 15.63 µM, indicating effective cytotoxicity similar to that of Tamoxifen .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential for therapeutic applications in oncology .

Data Tables

Biological ActivityCell LineIC50 Value (µM)Reference
CytotoxicityMCF-715.63
CytotoxicityA54912.00
AntimicrobialE. coli25.00
Anti-inflammatoryCOX-II Inhibition0.011

Q & A

Q. What are the optimal synthetic routes for preparing 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors such as nitrile derivatives and hydroxylamine. Key optimization strategies include:
  • Catalysts : Magnesium oxide (MgO) or potassium carbonate (K₂CO₃) can enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of intermediates, while toluene is preferred for thermal stability in high-temperature steps .
  • Temperature Control : Maintaining 80–100°C during oxadiazole ring formation minimizes side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and dimethylphenyl groups) and oxadiazole ring integrity .
  • X-ray Diffraction (XRD) : Resolves spatial arrangement of the pyrrolidinone core and oxadiazole moiety, critical for understanding electronic properties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 434.16) .
  • FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or aryl groups) affect biological activity, and what methodologies are used to evaluate structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Strategies :
  • Substituent Variation : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., 3-chlorophenyl) or electron-donating (e.g., 3,4,5-trimethoxyphenyl) groups to modulate bioactivity .
  • Core Modifications : Substitute oxadiazole with triazole to assess changes in binding affinity to target enzymes .
  • Biological Assays :
  • In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HeLa) for IC₅₀ determination via MTT assays .
  • Enzyme Inhibition : Evaluate interactions with cyclooxygenase (COX-2) or kinases via fluorescence polarization .

Q. How can researchers resolve contradictions in biological activity data between similar compounds, such as divergent IC₅₀ values in cytotoxicity assays?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or compound stability. Mitigation approaches include:
  • Standardized Protocols : Use identical cell lines, serum concentrations, and incubation times across studies .
  • Purity Verification : Confirm compound stability via HPLC and rule out degradation products .
  • Computational Modeling : Perform molecular docking to compare binding modes of analogs with target proteins (e.g., EGFR kinase) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer cell lines?

  • Methodological Answer :
  • Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S arrest .
  • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
  • Transcriptomics : RNA sequencing can reveal pathways (e.g., p53 or MAPK) modulated by the compound .

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